(R)-3-Chloropyrrolidine
CAS No.: 1072707-24-4
Cat. No.: VC16011028
Molecular Formula: C4H8ClN
Molecular Weight: 105.56 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1072707-24-4 |
|---|---|
| Molecular Formula | C4H8ClN |
| Molecular Weight | 105.56 g/mol |
| IUPAC Name | (3R)-3-chloropyrrolidine |
| Standard InChI | InChI=1S/C4H8ClN/c5-4-1-2-6-3-4/h4,6H,1-3H2/t4-/m1/s1 |
| Standard InChI Key | SIMYCJOGGRXQIY-SCSAIBSYSA-N |
| Isomeric SMILES | C1CNC[C@@H]1Cl |
| Canonical SMILES | C1CNCC1Cl |
Introduction
Chemical Identity and Structural Characteristics
(R)-3-Chloropyrrolidine exists in two primary forms: the free base and its hydrochloride salt. The free base (CAS 1072707-24-4) has a molecular formula of and a molecular weight of 105.57 g/mol . In contrast, the hydrochloride salt (CAS 1354009-92-9) adopts the formula with a molecular weight of 142.02 g/mol. The structural distinction lies in the protonation state of the nitrogen atom, which affects solubility and reactivity.
Table 1: Comparative Chemical Properties
The stereochemistry of the compound is defined by the (R)-configuration at the third carbon, which is critical for its interactions in enantioselective reactions. Computational studies using InChI (STVCMMDAWUYBCG-PGMHMLKASA-N) confirm its chiral center and spatial arrangement.
Synthesis and Manufacturing Approaches
The synthesis of (R)-3-Chloropyrrolidine employs chiral resolution or asymmetric catalysis to achieve high enantiomeric excess. A common route involves the decarboxylation of (2S,4R)-4-hydroxypyrrolidine-2-carboxylic acid, followed by condensation with 2,3-dihydro-5-(2-bromoethyl)benzofuran to yield intermediates for pharmaceuticals like Darifenacin hydrobromide .
Key Synthesis Steps:
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Decarboxylation: (2S,4R)-4-hydroxypyrrolidine-2-carboxylic acid undergoes decarboxylation in a hydrocarbon solvent to produce (3R)-pyrrolidin-3-ol .
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Halogenation: The hydroxyl group is replaced with chlorine using reagents like thionyl chloride () or phosphorus oxychloride () in dichloromethane.
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Salt Formation: Treatment with hydrochloric acid converts the free base into its hydrochloride salt, improving stability for storage.
Recent patents highlight the use of catalytic N,N-dimethylformamide (DMF) to accelerate halogenation, achieving yields exceeding 65% with HPLC purity >99.5% .
Applications in Pharmaceutical and Organic Synthesis
(R)-3-Chloropyrrolidine’s versatility stems from its reactive chlorine atom, which participates in nucleophilic substitutions, cross-couplings, and cycloadditions. Notable applications include:
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Drug Intermediate: It is a precursor to Darifenacin hydrobromide, a muscarinic antagonist used for overactive bladder syndrome . The (R)-configuration ensures selective binding to M3 receptors, minimizing side effects.
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Chiral Building Block: The compound facilitates asymmetric synthesis of β-amino alcohols and proline analogs, which are prevalent in antiviral and anticancer agents.
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Materials Science: Functionalized pyrrolidines contribute to ionic liquids and catalysts for green chemistry applications.
Physical and Chemical Properties
While thermodynamic data for the free base remain limited, the hydrochloride salt exhibits the following properties:
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Solubility: Highly soluble in polar solvents (water, methanol) due to ionic interactions.
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Stability: Hygroscopic in nature, requiring anhydrous storage conditions.
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Reactivity: The chlorine atom undergoes facile displacement with nucleophiles like amines or alkoxides, enabling diverse derivatization.
Industrial and Market Perspectives
Market analyses project growth in demand for chiral pyrrolidines, driven by pharmaceutical R&D. The hydrochloride salt is priced at approximately $2,200 per 50 mg for research use, reflecting its high purity (>99%) . Regional markets in North America and Europe dominate production, with Asia-Pacific emerging as a key consumer .
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